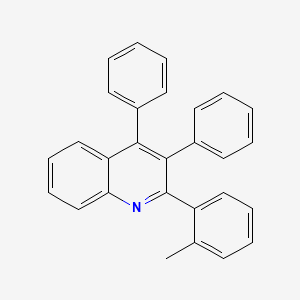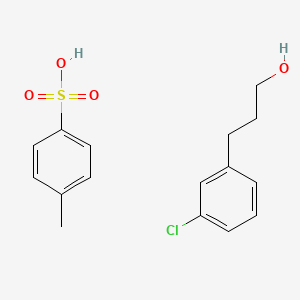
3-(3-Chlorophenyl)propan-1-ol;4-methylbenzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chlorophenyl)propan-1-ol: is an organic compound with the molecular formula C9H11ClO. It is a chlorinated derivative of propanol, featuring a chlorophenyl group attached to the propanol chain. 4-Methylbenzenesulfonic acid , also known as p-toluenesulfonic acid, is an aromatic sulfonic acid with the molecular formula C7H8O3S. It is widely used as a catalyst in organic synthesis due to its strong acidic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
3-(3-Chlorophenyl)propan-1-ol: can be synthesized through the reduction of 3-(3-chlorophenyl)propanoic acid using lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF) under an inert atmosphere.
4-Methylbenzenesulfonic acid: is typically produced by sulfonation of toluene with sulfuric acid or oleum.
Industrial Production Methods:
3-(3-Chlorophenyl)propan-1-ol: is produced on an industrial scale by the catalytic hydrogenation of 3-(3-chlorophenyl)propanoic acid.
4-Methylbenzenesulfonic acid: is manufactured by the sulfonation of toluene using sulfur trioxide in the presence of a catalyst.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-(3-Chlorophenyl)propan-1-ol can be oxidized to 3-(3-chlorophenyl)propanoic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: It can be reduced to 3-(3-chlorophenyl)propan-1-amine using reducing agents like lithium aluminium hydride (LiAlH4).
Substitution: The hydroxyl group in 3-(3-Chlorophenyl)propan-1-ol can be substituted with halogens using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Thionyl chloride (SOCl2) in the presence of a base.
Major Products Formed:
Oxidation: 3-(3-Chlorophenyl)propanoic acid.
Reduction: 3-(3-Chlorophenyl)propan-1-amine.
Substitution: 3-(3-Chlorophenyl)propyl chloride.
Wissenschaftliche Forschungsanwendungen
Chemistry:
3-(3-Chlorophenyl)propan-1-ol: is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
4-Methylbenzenesulfonic acid: is widely used as a catalyst in organic synthesis, particularly in esterification and alkylation reactions.
Biology:
3-(3-Chlorophenyl)propan-1-ol: is used in the study of enzyme inhibition and receptor binding.
4-Methylbenzenesulfonic acid: is used in the preparation of sulfonamide drugs.
Medicine:
3-(3-Chlorophenyl)propan-1-ol: is investigated for its potential therapeutic effects in treating certain neurological disorders.
4-Methylbenzenesulfonic acid: is used in the formulation of various pharmaceutical products.
Industry:
3-(3-Chlorophenyl)propan-1-ol: is used in the production of specialty chemicals and polymers.
4-Methylbenzenesulfonic acid: is used as a catalyst in the production of detergents and surfactants.
Wirkmechanismus
3-(3-Chlorophenyl)propan-1-ol:
Molecular Targets: It interacts with specific enzymes and receptors in the body, modulating their activity.
Pathways Involved: It influences various biochemical pathways, including those involved in neurotransmission and signal transduction.
4-Methylbenzenesulfonic acid:
Vergleich Mit ähnlichen Verbindungen
3-(4-Chlorophenyl)propan-1-ol: Similar structure but with the chlorine atom at the para position.
3-(2-Chlorophenyl)propan-1-ol: Similar structure but with the chlorine atom at the ortho position.
4-Methylbenzenesulfonamide: Similar to 4-methylbenzenesulfonic acid but with an amide group instead of a hydroxyl group.
Uniqueness:
3-(3-Chlorophenyl)propan-1-ol: The meta position of the chlorine atom provides unique reactivity and interaction with biological targets.
4-Methylbenzenesulfonic acid: Its strong acidic nature and ability to act as a catalyst in various organic reactions make it highly valuable in industrial applications.
Eigenschaften
CAS-Nummer |
61220-44-8 |
|---|---|
Molekularformel |
C16H19ClO4S |
Molekulargewicht |
342.8 g/mol |
IUPAC-Name |
3-(3-chlorophenyl)propan-1-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C9H11ClO.C7H8O3S/c10-9-5-1-3-8(7-9)4-2-6-11;1-6-2-4-7(5-3-6)11(8,9)10/h1,3,5,7,11H,2,4,6H2;2-5H,1H3,(H,8,9,10) |
InChI-Schlüssel |
JOBKAVAQRPFEHS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC(=CC(=C1)Cl)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


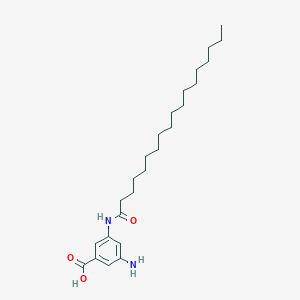
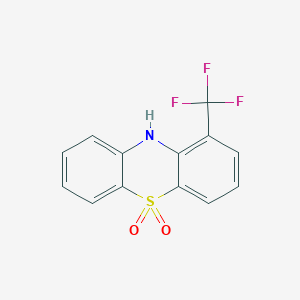

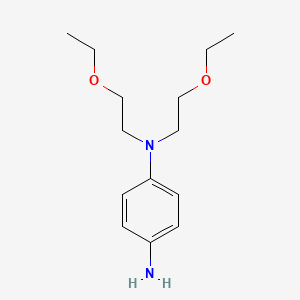

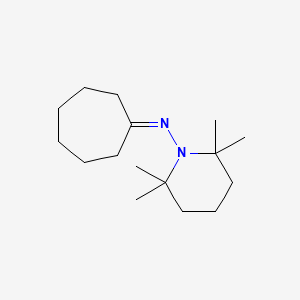

![2-Amino-3-phenyl-2H-imidazo[1,5-a]pyridin-4-ium bromide](/img/structure/B14583901.png)
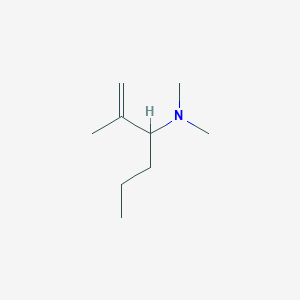

![5-(Thiophen-2-yl)-1,3,4,9b-tetrahydro-2H-indeno[1,2-b]pyridin-2-one](/img/structure/B14583930.png)
![1-{3-[(But-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B14583941.png)
![4-{[(Triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B14583943.png)
